Spectroscopic Elucidation of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one: A Technical Guide to ¹H and ¹³C NMR Spectral Analysis
Spectroscopic Elucidation of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one: A Technical Guide to ¹H and ¹³C NMR Spectral Analysis
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel quinazolinone derivative, 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, underpinned by established principles of NMR spectroscopy and supported by authoritative references. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A precise structural characterization, as afforded by NMR spectroscopy, is therefore a critical step in the development of new therapeutic agents based on this versatile heterocycle.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the standardized procedure for obtaining ¹H and ¹³C NMR data for 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one.
1.1. Sample Preparation
A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not interfere with the majority of the analyte signals.[4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1.2. Instrumentation and Parameters
Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.[5][6]
-
For ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately -2 to 12 ppm, a pulse width of 30°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. The spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets. Important parameters include a spectral width of 0 to 200 ppm, a pulse width of 45°, and a relaxation delay of 2 seconds.[4]
1.3. Data Processing
The raw free induction decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale to the internal standard (TMS) or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for the protons and carbons of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. These predictions are based on the analysis of structurally similar compounds reported in the literature and established principles of NMR spectroscopy.[7][8][9][10]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Quinazolinone Moiety | ||
| H-5 | ~8.20 (dd, J ≈ 8.0, 1.5 Hz) | |
| H-6 | ~7.60 (td, J ≈ 8.0, 1.0 Hz) | |
| H-7 | ~7.90 (td, J ≈ 8.0, 1.5 Hz) | |
| H-8 | ~7.70 (dd, J ≈ 8.0, 1.0 Hz) | |
| C-2 | - | ~155.0 |
| C-4 | - | ~160.5 |
| C-4a | - | ~120.0 |
| C-5 | ~128.0 | |
| C-6 | ~127.5 | |
| C-7 | ~135.0 | |
| C-8 | ~127.0 | |
| C-8a | - | ~147.0 |
| (2-oxo-2-phenylethyl) Moiety | ||
| -CH₂- | ~5.50 (s) | ~48.0 |
| -C=O (ketone) | - | ~195.0 |
| H-2'/H-6' | ~8.00 (d, J ≈ 7.5 Hz) | ~129.0 |
| H-3'/H-5' | ~7.55 (t, J ≈ 7.5 Hz) | ~128.5 |
| H-4' | ~7.65 (t, J ≈ 7.5 Hz) | ~134.0 |
| C-1' | - | ~136.0 |
| C-2'/C-6' | ~129.0 | |
| C-3'/C-5' | ~128.5 | |
| C-4' | ~134.0 |
In-Depth Spectral Interpretation
A detailed analysis of the predicted spectral data provides a comprehensive understanding of the molecular structure.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazolinone and phenyl rings, as well as a characteristic singlet for the methylene protons.
-
Quinazolinone Aromatic Protons (δ 7.60-8.20 ppm): The four protons on the benzene ring of the quinazolinone core (H-5, H-6, H-7, and H-8) will appear in the aromatic region. H-5 is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group at C-4, appearing as a doublet of doublets. H-7 will also be downfield and appear as a triplet of doublets. H-6 and H-8 will be located at slightly higher fields.[7][11]
-
Phenyl Ring Protons (δ 7.55-8.00 ppm): The protons of the monosubstituted phenyl ring will give rise to three signals. The ortho protons (H-2' and H-6') will be the most deshielded due to the electron-withdrawing nature of the adjacent ketone, appearing as a doublet. The meta (H-3' and H-5') and para (H-4') protons will appear as triplets.
-
Methylene Protons (δ ~5.50 ppm): The two protons of the methylene group (-CH₂-) are expected to appear as a sharp singlet. The significant downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom of the quinazolinone ring and the carbonyl group of the phenacyl moiety.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
-
Carbonyl Carbons (δ > 160 ppm): Two distinct signals are expected in the downfield region corresponding to the two carbonyl carbons. The amide carbonyl carbon (C-4) of the quinazolinone ring is predicted to appear around δ 160.5 ppm.[12] The ketone carbonyl carbon of the phenylethyl group will be further downfield, at approximately δ 195.0 ppm.
-
Quinazolinone Carbons (δ 120-155 ppm): The carbon atoms of the quinazolinone ring will resonate in this region. C-2, being attached to a chlorine atom and two nitrogen atoms, is expected at around δ 155.0 ppm. The quaternary carbons C-4a and C-8a will also be present in this region.[7]
-
Aromatic Carbons (δ 127-136 ppm): The remaining aromatic carbons of both the quinazolinone and phenyl rings will appear in this characteristic range.
-
Methylene Carbon (δ ~48.0 ppm): The aliphatic carbon of the methylene bridge (-CH₂-) is expected to appear at a significantly downfield position due to the influence of the adjacent nitrogen and carbonyl groups.
Structural Confirmation and Workflow
The definitive structural confirmation of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one relies on a synergistic approach involving multiple spectroscopic techniques.
Figure 1: Workflow for the spectroscopic analysis and structural validation.
The following diagram illustrates the numbering of the atoms in 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one for clear NMR assignments.
Figure 2: Numbering of atoms for NMR assignments. (Note: An actual image of the molecule would be embedded in a real-world scenario).
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. The interpretation of the chemical shifts and coupling patterns, grounded in the established principles of NMR spectroscopy and supported by data from analogous structures, offers a robust framework for the structural elucidation of this and related quinazolinone derivatives. This comprehensive spectroscopic roadmap is intended to be an invaluable resource for researchers engaged in the synthesis and characterization of novel bioactive compounds.
References
-
Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. (2020, April 15). Retrieved from [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. (2024, April 24). Retrieved from [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025, September 25). Retrieved from [Link]
-
and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides - Rsc.org. Retrieved from [Link]
-
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018, August 7). Retrieved from [Link]
-
Synthesis of 2-substituted-4(3H)-quinazolinones 12. - ResearchGate. Retrieved from [Link]
-
The 1 HNMR and 13 C NMR spectral data of some synthesized compounds - ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | ACS Omega. (2025, August 1). Retrieved from [Link]
-
Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 - Semantic Scholar. (2021, April 12). Retrieved from [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega - ACS Publications. (2023, July 21). Retrieved from [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. Retrieved from [Link]
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC. Retrieved from [Link]
-
Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation - PubMed. (2025, December 15). Retrieved from [Link]
-
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010, March 24). Retrieved from [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC. (2025, December 9). Retrieved from [Link]
-
Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives - PMC. Retrieved from [Link]
-
Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC. Retrieved from [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed. (2025, August 1). Retrieved from [Link]
-
Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives - Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development - . (2022, July 15). Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Retrieved from [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020, November 16). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H) - PMC. Retrieved from [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC. (2007, February 12). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one - Der Pharma Chemica. Retrieved from [Link]
-
Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
